molecular formula C4H5FN2 B1314044 2-Fluoro-1-methyl-1H-imidazole CAS No. 66787-69-7

2-Fluoro-1-methyl-1H-imidazole

Cat. No. B1314044
CAS RN: 66787-69-7
M. Wt: 100.09 g/mol
InChI Key: RCDNIOXZELJKBA-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-methyl-1H-imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group and the other with a fluorine atom .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-1-methyl-1H-imidazole include a molecular weight of 150.15 g/mol, a computed XLogP3 of 1.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Scientific Research Applications

Thermochemical Properties and Applications

2-Fluoro-1-methyl-1H-imidazole and its derivatives demonstrate significant interest due to their versatile biological activity and adjustable physicochemical properties. The thermochemical properties of phenyl-substituted imidazoles, including 2-fluoro variants, have been extensively studied. Vapor pressures and standard enthalpies of vaporization of these compounds have been measured, providing valuable data for practical applications in various scientific fields. The combination of experimental data and high-level quantum-chemical methods allows for predicting liquid-phase standard enthalpies of formation for these compounds, indicating their potential in thermochemical processes and material science (Emel’yanenko et al., 2017).

Role in Tautomerism and Aromaticity Studies

The study of tautomerism in imidazoles is vital for understanding their chemical behavior and potential applications. For instance, the stability of aromatic 1H-imidazole is affected when hydrogen is substituted by functional groups like fluorine. Such substitutions can lead to the formation of nonaromatic tautomers, a phenomenon crucial for comprehending the reactivity and interaction of these molecules in various chemical environments. This knowledge is pivotal in designing new materials and understanding the behavior of imidazoles in different chemical reactions (Alkorta, Elguero, & Liebman, 2006).

Antifungal and Anticancer Research

Several 1-halophenyl-4-nitroimidazoles, including fluoro derivatives, have been synthesized and characterized for their potential as Mycobacterium tuberculosis inhibitors, suggesting their role in antimicrobial and potentially antituberculosis research (Jedrysiak & Suwiński, 2008). Furthermore, novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for antiproliferative effects against breast cancer cell lines, indicating the potential of 2-Fluoro-1-methyl-1H-imidazole derivatives in cancer research (Karthikeyan et al., 2017).

Material Science and Nanotechnology

The interaction of imidazole derivatives with nanostructured materials is another area of interest. For instance, the binding interactions of imidazole with ZnO nanomaterials have been explored, revealing insights into the adsorption mechanisms and the impact on electronic properties. This research is critical for the application of these materials in biomedical nanotechnologies and can guide the development of new nanomaterials with tailored properties (Jayabharathi et al., 2015).

Future Directions

Imidazole and its derivatives have a broad range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of substituted imidazoles highlight the potential for future developments in this area .

properties

IUPAC Name

2-fluoro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNIOXZELJKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499066
Record name 2-Fluoro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-1H-imidazole

CAS RN

66787-69-7
Record name 2-Fluoro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Albertshofer, NS Mani - The Journal of Organic Chemistry, 2016 - ACS Publications
… of leaving groups including halides (7d-7g) or trimethyltin (7h) with nucleophilic fluorination reagents such as spray dried potassium fluoride to obtain 2-fluoro-1-methyl-1H-imidazole-4,5…
Number of citations: 17 pubs.acs.org

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